Ocrylate

Description

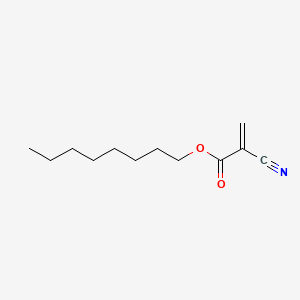

Structure

3D Structure

Properties

IUPAC Name |

octyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-6-7-8-9-15-12(14)11(2)10-13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQUGMLCZLGZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26877-34-9 | |

| Record name | Poly(octyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10217208 | |

| Record name | Octyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6701-17-3 | |

| Record name | Octyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocrylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ocrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C655P1XVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Ocrilate S Biochemical Functionality

Enzymatic Activity and Substrate Specificity Analysis

Enzymes are biological catalysts, typically proteins, that accelerate chemical reactions by lowering the activation energy without being consumed in the process. khanacademy.orgrsb.org.uknih.gov They exhibit specificity, meaning they tend to interact with particular molecules called substrates at a specific region known as the active site. khanacademy.orgbbc.co.uknumberanalytics.com

While Ocrilate is known for its polymerization upon contact with moisture, its interaction with biological enzymes could involve it acting as a substrate, an inhibitor, or an activator, potentially undergoing enzymatic transformation or modulating enzyme activity. The metabolism of organic nitriles, a class of compounds that includes Ocrilate due to its cyano group, can involve cytochrome P450 enzymes in the liver, leading to the potential release of cyanide ions. nih.gov Cyanide is further metabolized into thiocyanate (B1210189) by enzymes like rhodanese or 3-mercaptopyruvate (B1229277) sulfur transferase. nih.gov This suggests that Ocrilate can be a substrate for certain metabolic enzymes.

Substrate specificity refers to the ability of an enzyme to selectively bind and react with certain molecules. numberanalytics.comtaylorandfrancis.com This specificity is determined by the shape and chemical properties of the enzyme's active site, which are complementary to its specific substrate(s). khanacademy.orgbbc.co.uksavemyexams.com

Identifying the specific biological molecules, particularly enzymes, that interact with Ocrilate is a key aspect of understanding its biochemical fate and potential effects. Given its structure, enzymes involved in ester hydrolysis or those that interact with nitrile-containing compounds are potential targets.

Proteolytic cleavage sites are specific amino acid sequences within a protein that are recognized and cleaved by proteases. creative-proteomics.comexpasy.org While Ocrilate itself is a small molecule and not a protein, it could potentially interact with proteases or influence their activity. Predicting protease cleavage sites typically involves analyzing amino acid sequences for specific motifs recognized by different proteases. creative-proteomics.comexpasy.orgplos.org This is not directly applicable to Ocrilate as a substrate for proteolytic cleavage, but it is relevant if Ocrilate were to interact with proteases as a modulator.

Research on the metabolism of organic nitriles indicates that cytochrome P450 enzymes are molecular targets for the initial biotransformation of these compounds, including the potential conversion of the nitrile group to cyanide. nih.gov

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that influence these rates. fsu.edueducons.edu.rswikipedia.org Key parameters in enzyme kinetics include the Michaelis constant (Km), which reflects the affinity of an enzyme for its substrate, and the maximum velocity (Vmax), which represents the maximum rate of the reaction when the enzyme is saturated with substrate. numberanalytics.comlibretexts.org

Studying the kinetics of Ocrilate's interaction with metabolizing enzymes, such as cytochrome P450s, would involve measuring the rate of its conversion under varying concentrations of Ocrilate and the enzyme. This would allow for the determination of kinetic parameters, providing insights into the efficiency and capacity of the enzymatic process.

Kinetic studies can reveal the catalytic mechanism of an enzyme, its role in metabolic pathways, and how its activity is regulated or affected by other molecules like inhibitors or activators. fsu.eduwikipedia.org

Enzyme activity is significantly influenced by environmental factors such as temperature, pH, and the concentration of enzyme and substrate. khanacademy.orgmonash.edubbc.co.ukcognitoedu.orglibretexts.org Each enzyme has optimal conditions under which it exhibits maximum activity. monash.edubbc.co.ukcognitoedu.org

Temperature affects enzyme activity by influencing the kinetic energy of molecules, and thus the frequency of collisions between the enzyme and substrate. monash.edubbc.co.ukcognitoedu.orgsavemyexams.com However, excessively high temperatures can lead to denaturation of the enzyme, causing it to lose its three-dimensional structure and function. khanacademy.orgmonash.edubbc.co.ukcognitoedu.orgsavemyexams.com

pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate, which can impact binding and catalysis. khanacademy.orgnumberanalytics.commonash.edubbc.co.ukcognitoedu.org Extreme pH values can also cause enzyme denaturation. khanacademy.orgmonash.edubbc.co.ukcognitoedu.org

The concentration of both the enzyme and the substrate also affects the reaction rate. khanacademy.orgmonash.educognitoedu.orglibretexts.org At a fixed enzyme concentration, increasing substrate concentration increases the reaction rate until the enzyme becomes saturated. khanacademy.orglibretexts.orgmonash.educognitoedu.orglibretexts.org Similarly, increasing enzyme concentration increases the reaction rate, provided there is sufficient substrate. khanacademy.orgmonash.educognitoedu.org

If Ocrilate interacts enzymatically, the rate and extent of this interaction would be dependent on these environmental factors.

Molecular Interactions and Conformational Dynamics Studies

Molecular interactions, such as binding between a ligand and a protein, are fundamental to biological processes. nih.govbmglabtech.com These interactions often involve specific binding sites and can induce conformational changes in the interacting molecules. nih.govplos.orgnih.govnih.gov

Conformational dynamics refer to the time-dependent fluctuations in the three-dimensional structure of biomolecules. plos.orgnih.govnih.govutoronto.cabiorxiv.org These dynamics are crucial for protein function, including ligand binding and enzymatic activity. plos.orgnih.govnih.gov

Studies investigating Ocrilate's molecular interactions would explore how it binds to potential target molecules, the nature of the forces involved (e.g., hydrogen bonds, van der Waals forces), and how this binding affects the conformation of the target molecule.

Ligand binding assays are techniques used to study the interaction between a ligand (such as Ocrilate, if it acts as one) and a target protein, characterizing binding affinity and kinetics. revvity.comnih.govgiffordbioscience.com These assays can determine parameters like the dissociation constant (Kd), which indicates binding affinity, and the rates of association and dissociation. nih.govgiffordbioscience.com

If Ocrilate binds to specific biological molecules, ligand-binding studies would be essential to quantify the strength and specificity of these interactions. This could involve using labeled Ocrilate or studying its ability to compete with known ligands for binding sites.

Allosteric modulation occurs when a molecule binds to an enzyme or protein at a site distinct from the active site (an allosteric site), inducing a conformational change that affects the protein's activity at the active site. fiveable.menih.govdoi.orgfrontiersin.orgnih.govfrontiersin.org This can result in either activation or inhibition of the protein's function. fiveable.mefrontiersin.org

Allosteric regulation is a crucial mechanism for controlling enzyme activity and regulating metabolic pathways. fiveable.menih.govdoi.org If Ocrilate acts as an allosteric modulator, it would bind to a site on a target protein (e.g., an enzyme) and alter its catalytic efficiency or substrate binding affinity without directly interacting with the active site.

Research in this area would involve identifying potential allosteric sites on target proteins and investigating how Ocrilate binding to these sites affects the protein's conformation and activity. This could involve a combination of biochemical assays and structural techniques.

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ocrilate | 23167 |

| Octyl cyanoacrylate | 23167 |

| Cyanide | 329 |

| Thiocyanate | 1118 |

Data Tables

Table 2: Hypothetical Effect of Temperature on Ocrilate-Metabolizing Enzyme Activity

| Temperature (°C) | Relative Enzyme Activity (%) |

| 10 | 20 |

| 20 | 50 |

| 30 | 100 |

| 40 | 80 |

| 50 | 30 |

Table 3: Hypothetical Effect of pH on Ocrilate-Metabolizing Enzyme Activity

| pH | Relative Enzyme Activity (%) |

| 5.0 | 30 |

| 6.0 | 70 |

| 7.0 | 100 |

| 8.0 | 60 |

| 9.0 | 20 |

These hypothetical tables illustrate the typical bell-shaped curves observed for the effect of temperature and pH on enzyme activity, where there is an optimal temperature and pH range for maximum activity. monash.edubbc.co.ukcognitoedu.org

Table 4: Hypothetical Effect of Substrate Concentration on Ocrilate-Metabolizing Enzyme Activity (Initial Rate)

| Ocrilate Concentration (µM) | Initial Reaction Rate (µM/min) |

| 10 | 5 |

| 20 | 10 |

| 50 | 20 |

| 100 | 25 |

| 200 | 28 |

This hypothetical table demonstrates the saturation kinetics typical of enzyme-catalyzed reactions, where the rate increases with substrate concentration until it reaches a maximum velocity (Vmax) when the enzyme is saturated.

Biochemical Profile of Ocrilate: A Focus on Cellular Interactions

Ocrilate, also known as 2-octyl cyanoacrylate, is a chemical compound primarily recognized for its application as a tissue adhesive in medical contexts. Its biochemical function in this role is centered on its rapid polymerization upon contact with biological fluids. While its adhesive properties and degradation characteristics are relatively well-documented, detailed research specifically elucidating Ocrilate's direct involvement in intracellular signaling cascades or its specific impact on cellular protein processing and turnover pathways at a fundamental biochemical level appears limited in the available scientific literature.

The primary mechanism of action for Ocrilate as a tissue adhesive involves anionic polymerization. When Ocrilate monomers come into contact with anions present in moisture on the skin surface or within tissues, a rapid exothermic polymerization reaction is initiated. nih.govpatsnap.comnih.govwikipedia.org This process forms a strong, flexible polymer matrix that effectively binds approximated tissue edges. patsnap.com The longer alkyl chain in Ocrilate contributes to the flexibility and slower degradation rate of the resulting polymer compared to shorter-chain cyanoacrylates. nih.govpatsnap.comnih.gov

Degradation of the polymerized Ocrilate occurs over time through hydrolysis, leading to the formation of degradation products, including formaldehyde (B43269) and cyanoacetate. nih.govnih.govmdpi.com The rate of this degradation and the local concentration of these products can influence tissue response. nih.govmdpi.commdpi.com

While the polymerization and degradation processes represent key biochemical transformations of Ocrilate in a biological environment, comprehensive studies detailing how Ocrilate or its degradation products specifically interact with and modulate intracellular signaling pathways or directly influence protein processing and turnover mechanisms within cells were not extensively found in the conducted search. Research into the cellular effects of cyanoacrylates often focuses on aspects like cytotoxicity, inflammatory responses, and antimicrobial activity, rather than detailed investigations into specific intracellular signaling cascades or protein degradation pathways. nih.govmdpi.commdpi.comfda.gov For instance, some studies have explored the antimicrobial properties of cyanoacrylates, hypothesizing a mechanism involving the destabilization of bacterial cell capsules through electromagnetic interactions. nih.govwikipedia.org Additionally, research on polymeric nanoparticles incorporating octyl cyanoacrylate has investigated their cellular uptake via endocytosis and subsequent intracellular degradation of the nanoparticle structure, but this differs from the direct biochemical effects of the Ocrilate monomer on cellular machinery. ntnu.no

The absence of detailed research findings in the available literature specifically addressing Ocrilate's direct involvement in intracellular signaling cascades (Section 2.3.1) and protein processing and turnover studies (Section 2.3.2) prevents a thorough mechanistic elucidation of these specific biochemical functionalities as requested by the outline. While general mechanisms of intracellular signaling wikipedia.orgwikipedia.orgnih.govnih.govlibretexts.orgopen.edurndsystems.comabcam.com and protein degradation pathways like the ubiquitin-proteasome system and lysosomal proteolysis are well-established in cellular biochemistry wikipedia.orgthermofisher.comnih.govnih.govslangelab.org, specific data demonstrating Ocrilate's direct interaction or modulation of these complex cellular processes were not identified.

Therefore, based on the currently available information, a detailed article focusing solely on the mechanistic elucidation of Ocrilate's biochemical functionality within the strict confines of cellular and subcellular mechanistic pathways research, specifically intracellular signaling cascades involvement and protein processing and turnover studies, cannot be comprehensively generated.

Advanced Synthetic Methodologies and Chemical Process Development for Ocrilate

Modern Synthetic Routes and Strategy Optimization

Modern synthetic strategies for Ocrilate and similar compounds often involve optimizing reaction pathways to maximize efficiency and yield while minimizing waste. This includes exploring various reaction types and sequences. One approach mentioned in the context of related compounds is the use of Michael addition followed by cyclization. rsc.org Selecting a synthesis strategy involves considering factors such as material demand, manufacturing capability, complexity, scalability, starting material availability, and cost. nih.gov Early-stage laboratory methods may not be suitable for industrial scale production, necessitating process development to redesign synthetic routes for scalability. pharmafeatures.commt.com

Stereoselective Synthesis Approaches

Stereoselective synthesis is a crucial technique in organic chemistry, particularly in pharmaceutical development, as the spatial arrangement of atoms significantly influences a molecule's chemical behavior and biological activity. ijfans.org Achieving high stereoselectivity is essential for generating compounds with desired therapeutic effects and minimizing side effects associated with undesired stereoisomers. ijfans.org Strategies in stereoselective synthesis include asymmetric synthesis using chiral catalysts and auxiliaries, stereospecific reactions, and retrosynthetic analysis. ijfans.orgethz.ch Asymmetric synthesis aims for the preferential formation of one enantiomer, while stereospecific reactions convert a starting material stereoisomer into a specific product stereoisomer. ijfans.orgethz.ch Retrosynthetic analysis helps integrate stereochemical outcomes into synthetic planning. ijfans.org Recent advancements in machine learning and biocatalysis are transforming stereoselective synthesis by predicting reaction outcomes, optimizing conditions, and leveraging enzymes for high selectivity under mild conditions. ijfans.org

Continuous Flow Chemistry Applications in Ocrilate Production Research

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages over traditional batch methods, such as better mixing, heat transfer, efficiency, and safety. beilstein-journals.orgmdpi.comazolifesciences.comscielo.br This technology involves a continuous stream of reactive fluids flowing through a reactor. mdpi.comazolifesciences.com It enables the easy coupling of individual reaction steps without isolating intermediates, simplifying multi-step syntheses. mdpi.com Continuous flow processes have been explored for the synthesis of pharmaceuticals and their precursors, allowing for continuous synthesis under controlled and mild conditions. mdpi.comnih.gov This approach facilitates process intensification and efficiency, simplifying scaling transitions required for increasing material quantities. beilstein-journals.org Continuous flow reactors can serve as apparatuses for optimization and process development in organic synthesis. scielo.br

Process Chemistry and Scalability Research

Process chemistry focuses on developing synthetic routes that are not only effective but also suitable for large-scale production, considering factors like safety, robustness, and cost. mt.com Scaling up API synthesis from laboratory to industrial scale is a rigorous process that requires transforming laboratory methods into viable industrial protocols. pharmafeatures.com This involves evaluating reaction yields, raw material availability, operational safety, and optimizing conditions like temperature, pressure, and catalyst concentrations to achieve consistent results at larger volumes. pharmafeatures.com Scalability refers to a process's ability to handle increasing amounts of work or accommodate growth without losing efficiency or product quality. fiveable.me

Reaction Optimization for Efficient Synthesis

Reaction optimization is fundamental to synthetic chemistry, aiming to determine the optimal factor levels (e.g., temperature, reagent equivalents, catalyst) to achieve the best reaction output, such as yield or selectivity. nih.govsigmaaldrich.comwhiterose.ac.uk This involves altering reaction parameters like catalyst, pH, solvent, temperature, or time to achieve desired outcomes. sigmaaldrich.com While traditional optimization often relies on intuition and trial-and-error, modern approaches include systematic methodologies like Design of Experiments (DoE) and computational methods such as Bayesian optimization. nih.govsigmaaldrich.comwhiterose.ac.ukucla.edubeilstein-journals.org Bayesian optimization, an iterative response surface-based algorithm, has shown superior performance compared to human decision-making in terms of optimization efficiency and consistency. nih.govucla.edu These methods help navigate the complex interplay of factors influencing reaction outcomes and facilitate more efficient synthesis by enabling data-driven decisions. nih.govbeilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis

Green chemistry principles are increasingly important in improving the efficiency and sustainability of organic reactions. monash.edu This field focuses on designing chemical processes that minimize the use of hazardous substances, reduce waste, and conserve energy. monash.eduijsetpub.comresearchgate.netorganic-chemistry.org Key principles include waste prevention, atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and utilizing catalysis. monash.eduresearchgate.netorganic-chemistry.orgacs.org Atom economy, for instance, measures how effectively reactant atoms are incorporated into the final product, minimizing waste. monash.eduacs.org Implementing green chemistry principles requires redesigning processes to be safer, more sustainable, and environmentally friendly. monash.eduresearchgate.netorganic-chemistry.org Advances in green chemistry include developing efficient catalytic processes, utilizing renewable feedstocks, and designing inherently safer chemical pathways. ijsetpub.comresearchgate.net Biocatalysis, leveraging enzymes, offers high selectivity and specificity under mild conditions, presenting a sustainable alternative. ijfans.orgijsetpub.comacs.org

Development of Ocrilate Analogs for Academic Research

The synthesis of Ocrilate analogs is an area of academic research. rsc.org This involves creating structurally related compounds to explore how modifications affect properties. Research into analogs of various compounds, including those structurally distinct from Ocrilate like acronycine, demonstrates the general practice of synthesizing analogs to study structure-activity relationships and potential applications. nih.gov Academic research often focuses on developing synthetic strategies for complex molecular scaffolds, including those with stereocenters, which can be relevant to the synthesis of Ocrilate analogs. indiascienceandtechnology.gov.in The development of new synthetic methods, including those involving stereoselective transformations and the construction of carbon-carbon and carbon-oxygen bonds, contributes to the ability to synthesize diverse analogs for study. ub.edu

Rational Design of Structural Derivatives

The design of cyanoacrylate derivatives, including Ocrilate, involves considering the impact of the alkyl ester chain on the compound's properties and performance. The length and structure of the alkyl group significantly influence characteristics such as flexibility, degradation rate, bond strength, and potential for cytotoxicity. drsrce.comidexlab.comresearchgate.net

Shorter-chain alkyl cyanoacrylates, such as methyl or ethyl cyanoacrylate, tend to form more rigid and brittle polymers and can release higher levels of toxic degradation products like formaldehyde (B43269) upon hydrolysis. mit.edudrsrce.com The rational design principle applied in developing Ocrilate (with its longer, octyl chain) was to create a derivative that offers a more flexible bond and slower degradation, leading to potentially reduced tissue toxicity and improved biocompatibility compared to its shorter-chain counterparts. drsrce.comidexlab.comresearchgate.net This longer alkyl chain contributes to a more pliable polymer network upon curing. idexlab.com

Research comparing different alkyl chain lengths has demonstrated these property variations. For instance, studies have shown that longer-chain derivatives like octyl cyanoacrylate degrade more slowly and produce fewer toxic degradation products topically. drsrce.com This understanding of the structure-property relationship guides the selection of the octyl chain for applications requiring a balance of adhesive strength, flexibility, and reduced tissue reaction.

Synthesis and Characterization of Novel Analogs

The synthesis and characterization of novel analogs are fundamental aspects of medicinal and materials chemistry research, aimed at discovering compounds with improved or tailored properties. nih.govnih.govcas.orgnih.govmdpi.commdpi.comopenmedicinalchemistryjournal.comorganic-chemistry.org For cyanoacrylates, this could involve modifying the alkyl chain or exploring substitutions on the vinyl group, although the strong electron-withdrawing nature of the cyano and ester groups makes the vinyl position highly reactive towards nucleophilic attack, primarily leading to polymerization rather than diverse substitution reactions. raajournal.compcbiochemres.com

While the concept of synthesizing and characterizing analogs of various chemical compounds is well-established, specific detailed research findings on the synthesis and characterization of novel Ocrilate analogs beyond the variation in alkyl chain length (which distinguishes Ocrilate from shorter-chain cyanoacrylates) are not prominently featured in the provided search results. The literature primarily focuses on Ocrilate itself and comparisons with other commercially relevant alkyl cyanoacrylates. drsrce.comidexlab.comresearchgate.net

Characterization of synthesized cyanoacrylate monomers and polymers typically involves spectroscopic techniques to confirm their chemical structure and purity. Fourier Transform Infrared (FTIR) spectroscopy is a common method used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch, C=O stretch, and C=C stretch. gvpress.comresearchgate.netgd3services.com Other techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal properties and polymerization behavior of the monomers and the resulting polymers. gd3services.comdrsrce.com Viscosity analysis and mechanical testing of the cured polymer are also crucial for evaluating the performance of the adhesive. gd3services.comdrsrce.com

Data from characterization studies, such as spectroscopic data or thermal analysis results, are essential for confirming the successful synthesis of Ocrilate and understanding its polymerization characteristics. For example, FTIR spectra would show specific absorption bands corresponding to the functional groups of Ocrilate. gvpress.comresearchgate.net

Pre Clinical Research Methodologies and Investigative Models Mechanism Focused

In Vitro Mechanistic Models for Biochemical Research

In vitro models are fundamental in the pre-clinical assessment of Ocrilate, providing a controlled environment to investigate its cytotoxic potential and interactions with biological components. These studies often utilize cell lines and tissue models to elucidate the compound's mechanism of action at a cellular level.

Cytotoxicity studies have been conducted using various cell lines, such as L929 mouse fibroblasts and HeLa cells, to assess the biological compatibility of cyanoacrylate adhesives. nih.govmit.edu These assays typically involve direct contact or extract dilution methods to measure cell viability and proliferation. For instance, one study evaluated the cytotoxicity of different cyanoacrylate-based adhesives and found that while all showed some level of cytotoxicity, there were differences among the compounds. nih.gov Another investigation using an elution test system with L929 fibroblasts determined that a tenfold dilution of an ethyl 2-cyanoacrylate extract resulted in approximately a 10% decrease in cells.

A key aspect of Ocrilate's biochemical profile is its degradation, which involves the release of formaldehyde (B43269). In vitro degradation studies have shown that the rate of formaldehyde release is linked to cytotoxicity. researchgate.net Research indicates that octyl cyanoacrylates, like Ocrilate, exhibit lower formaldehyde release and consequently higher cell viability compared to shorter-chain cyanoacrylates, making them more suitable for use as tissue adhesives. researchgate.net

| Cyanoacrylate Type | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Ethyl 2-cyanoacrylate | L929 Mouse Fibroblasts | 1:10 dilution of extract caused ~10% decrease in cell viability. | karger.com |

| Octyl cyanoacrylates | Not Specified | Lower formaldehyde release and higher cell viability compared to shorter-chain variants. | researchgate.net |

| Various commercial CAs | L929 Cells | All tested cyanoacrylates were found to be cytotoxic and inhibited cell proliferation. | nih.gov |

The reviewed scientific literature did not provide specific examples of cell-free enzymatic assay systems being utilized for the direct study of Ocrilate. While the degradation of cyanoacrylates in vivo is understood to be a hydrolytic process that may involve enzymes, dedicated cell-free assays to characterize the kinetics or mechanisms of specific enzymatic interactions with Ocrilate were not detailed in the available research. Studies on the degradation of methyl-2-cyanoacrylate suggest a mechanism of hydrolytic attack producing formaldehyde, but this was not investigated within a cell-free enzymatic system. johnshopkins.edu

Explant models, which utilize intact tissue cultured ex vivo, offer a more complex and physiologically relevant system than cell monolayers for studying Ocrilate. Human skin explant models have been particularly valuable. nih.gov One innovative approach uses a cyanoacrylate stripping technique to reproducibly remove the stratum corneum from skin explants. nih.govresearchgate.net This barrier-disrupted model allows for the investigation of skin barrier repair mechanisms, including epidermal differentiation and lipid organization, after the tissue is cultured for several days. nih.govresearchgate.net Such models are instrumental for assessing how Ocrilate or formulations containing it might perform on compromised skin and for studying molecular markers of healing. karger.com

Porcine skin has also been employed as an in vitro model to assess the mechanical properties of Ocrilate, specifically its tensile strength and flexibility for securing medical cannulae compared to traditional sutures. griffith.edu.au These tissue models maintain the complex architecture of the skin, providing a realistic substrate for evaluating the adhesive performance of Ocrilate.

In Vivo Non-Human Animal Models for Fundamental Biological Inquiry

Animal models are indispensable for evaluating the performance, biocompatibility, and histological effects of Ocrilate in a living organism. Rodent and rabbit models are most commonly reported in the literature.

Studies in rats have compared the efficacy of Ocrilate with standard nylon sutures for cutaneous wound closure. mdpi.complu.mx These investigations assess outcomes such as the time required for closure, cosmetic results, wound strength, and histological features like inflammatory response and collagen deposition. mdpi.complu.mxnih.gov One such study found that while Ocrilate significantly reduced the time for wound closure, the resulting wound strength and cosmetic outcomes were comparable to sutures. nih.gov Histological analysis in these models reveals that cyanoacrylate adhesives can lead to less intense inflammatory reactions and more organized collagen, resulting in shorter healing times compared to sutures. mdpi.com

| Animal Model | Application | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Rat | Skin Laceration Repair | Wound Closure Time | Significantly less with tissue adhesive (66 vs. 401 sec). | nih.gov |

| Rat | Skin Laceration Repair | Wound Strength (Energy Absorption) | No significant difference. | nih.gov |

| Rat | Skin Incision Closure | Inflammatory Reaction | Less intense with cyanoacrylate adhesives. | mdpi.com |

| Rabbit | Extraocular Muscle Recession | Tensile Strength (45 days) | Comparable to sutures (520g vs. 576g). | nih.gov |

| Rabbit | Extraocular Muscle Recession | Histological Findings | No differences between groups; no adverse tissue reactions. | nih.gov |

The unique applications of Ocrilate have prompted the use of specialized animal models, particularly in ophthalmology. A rabbit model was developed to test octyl 2-cyanoacrylate for sutureless recession surgery of the superior rectus muscle. nih.gov This model allowed for detailed tensiometric testing of the adhesive bond strength over 45 days and histopathological examination of the reinserted muscle and sclera. nih.gov

Furthermore, a primate model using cynomolgus monkeys was employed to evaluate transvitreal cyanoacrylate retinopexy for treating experimental retinal detachments. nih.gov This model demonstrated that the chorioretinal adhesions produced by the adhesive were stronger and more rapid in onset compared to those from standard cryopexy. nih.gov The use of cyanoacrylate has also been explored for sealing iatrogenic retinal breaks during vitrectomy in advanced familial exudative vitreoretinopathy, indicating its utility in complex vitreous surgeries. researchgate.netnih.gov A laboratory model using human donor globes has also been established to test the efficacy of Ocrilate in sealing clear corneal cataract wounds under varying intraocular pressures. nih.gov

A range of analytical techniques are used to assess the effects of Ocrilate in these preclinical models. Histological examination is standard, involving staining tissue sections to observe cellular responses, such as the presence of inflammatory cells (polymorphonuclear and mononuclear cells), granulation tissue formation, and collagen deposition. mdpi.com

At the molecular level, proteomic techniques have been applied to understand the interaction of cyanoacrylates with proteins. One study utilized liquid chromatography and mass spectrometry (LC/MS/MS) to identify the covalent binding sites of ethyl 2-cyanoacrylate on human hemoglobin. nih.gov The results demonstrated that the acrylate (B77674) binds specifically to cysteine residues in both the α and β chains of the protein. nih.gov This type of analysis is crucial for understanding the molecular basis of the biological reactivity and potential allergenicity of these compounds.

Mass spectrometry is also a key tool for analyzing the chemical composition of cyanoacrylate adhesives themselves. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Evolved Gas Analysis (EGA) combined with GC-MS are used to characterize the polymer and identify additives, which can influence the adhesive's biological properties. jeol.comtheanalyticalscientist.com While comprehensive proteomic profiling of tissues exposed to Ocrilate has not been extensively reported, established methods for skin proteomics could be applied to assess changes in protein expression related to inflammation, healing, and tissue remodeling. nih.gov

Sophisticated Analytical and Structural Characterization Techniques for Ocrilate

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods provide valuable insights into the molecular structure of a compound by analyzing its interaction with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are fundamental in elucidating the arrangement of atoms and functional groups within the Ocrilate molecule. intertek.comrroij.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. wikipedia.orgnih.govmdpi.comlibretexts.org It is based on the principle that atomic nuclei with a non-zero spin will align in an external magnetic field and can absorb and re-emit radiofrequency radiation. wikipedia.orglibretexts.orgyoutube.com The resonance frequency of each nucleus is influenced by its local chemical environment, providing detailed information about the functional groups present and the connectivity between atoms in the molecule. wikipedia.orglibretexts.org

For Ocrilate, ¹H NMR and ¹³C NMR spectroscopy would be essential for confirming the presence and arrangement of hydrogen and carbon atoms, respectively. intertek.comwikipedia.org Analysis of chemical shifts, spin-spin coupling patterns, and signal intensities in the NMR spectra can provide definitive proof of the octyl chain and the cyanoacrylate functional group. wikipedia.orglibretexts.org NMR spectroscopy is particularly useful for identifying molecular structures, especially for organic compounds. rroij.comwikipedia.org

Mass Spectrometry (MS) for Proteolytic Fragment Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. thermofisher.comnih.gov It is widely used for determining the molecular weight of a compound and gaining structural information through the analysis of fragmentation patterns. intertek.comrroij.comcolostate.edu While the prompt specifically mentions "Proteolytic Fragment Identification," which is primarily relevant for protein analysis, MS is broadly applicable to the characterization of small molecules like Ocrilate. thermofisher.com

For Ocrilate, MS can be used to determine its exact molecular weight, confirming the molecular formula C₁₂H₁₉NO₂. nih.govwikidata.orgfda.govuni.lu Techniques such as Electron Ionization (EI) or electrospray ionization (ESI) coupled with mass analyzers like time-of-flight (TOF) or quadrupole-TOF (Q-TOF) can generate ions from Ocrilate. thermofisher.comnih.govcolostate.edulcms.cz Analysis of the resulting mass spectrum, including the molecular ion peak and fragment ions, helps in confirming the proposed structure and identifying potential impurities. nih.govlcms.cz Tandem MS (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. intertek.comlcms.cz MS can also be coupled with chromatographic techniques like GC or HPLC for the analysis of complex mixtures and impurity profiling. intertek.comnih.govjasco-global.comthermofisher.com

Predicted Collision Cross Section (CCS) values for Ocrilate adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be computed and used in conjunction with experimental MS data for identification and characterization. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for Ocrilate Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 210.14887 | 148.2 |

| [M+Na]⁺ | 232.13081 | 155.2 |

| [M-H]⁻ | 208.13431 | 148.3 |

| [M+NH₄]⁺ | 227.17541 | 165.3 |

| [M+K]⁺ | 248.10475 | 153.7 |

| [M+H-H₂O]⁺ | 192.13885 | 136.3 |

| [M+HCOO]⁻ | 254.13979 | 165.9 |

| [M+CH₃COO]⁻ | 268.15544 | 201.0 |

| [M+Na-2H]⁻ | 230.11626 | 150.1 |

| [M]⁺ | 209.14104 | 146.6 |

| [M]⁻ | 209.14214 | 146.6 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound by analyzing its vibrational modes. researchgate.netphotothermal.comedinst.comlibretexts.orgmt.com IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment of a bond, making it sensitive to polar bonds. photothermal.comedinst.commt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability, making it generally more sensitive to non-polar bonds and the molecular backbone. photothermal.comlibretexts.orgmt.com

For Ocrilate, IR and Raman spectroscopy can be used to identify characteristic functional groups such as the cyano group (-C≡N), the acrylate (B77674) double bond (C=C), and the ester carbonyl group (C=O), as well as the C-H stretching and bending vibrations of the octyl chain. photothermal.comedinst.commt.com The specific frequencies and intensities of the observed vibrational bands act as a molecular fingerprint, aiding in the identification and confirmation of Ocrilate's structure. researchgate.netmt.com Combining information from both IR and Raman spectra provides a more complete picture of the molecular vibrations and structure. edinst.commt.com

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating components in a mixture, assessing the purity of a compound, and identifying impurities. skpharmteco.commoravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods for the analysis of Ocrilate and its potential impurities. skpharmteco.comijpsonline.comajprd.compharmainfo.in

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid sample. jasco-global.commoravek.com It involves passing the sample through a column packed with a stationary phase using a liquid mobile phase. moravek.com Components in the sample separate based on their differential interactions with the stationary and mobile phases, resulting in different retention times. jasco-global.commoravek.com

HPLC is ideal for chemical purity testing of Ocrilate, confirming the absence of contaminants and ensuring its quality. moravek.com It can be used to detect and quantify impurities that may be present from synthesis or degradation. moravek.comajprd.comchromatographyonline.com Various HPLC methodologies can be applied, including reversed-phase or normal-phase chromatography, depending on the polarity of Ocrilate and its impurities. skpharmteco.comchromatographyonline.com Detection is typically achieved using UV-Vis detectors, although other detectors like Photo Diode Array (PDA) or mass spectrometers (HPLC-MS) can provide more detailed information for peak identification and purity assessment. jasco-global.commoravek.comsepscience.com Assessing peak purity in HPLC, often using PDA detectors, is crucial to ensure that a single peak corresponds to a single compound and does not represent coeluting impurities. sepscience.com

Structure Activity Relationship Sar and Computational Chemistry in Ocrilate Research

Design Principles and Lead Compound Identification

The design of new compounds with desired properties often begins with identifying lead compounds and understanding the structural features responsible for their activity. Computational methods aid in this process by allowing for the exploration of chemical space and the prediction of activity based on structural motifs. ntop.compaacademy.comtrimble.com

Computational Design of Ocrilate Derivatives

Computational design involves using algorithms and software to generate and evaluate potential new molecules based on a known structure like Ocrilate. This can include modifying the existing structure by adding or substituting functional groups to enhance specific properties such as adhesion strength, flexibility, or biocompatibility. ntop.compaacademy.comtrimble.comnih.gov For instance, computational studies have been used to design derivatives of other compounds by replacing specific groups or modifying linkages to improve properties. nih.govbiorxiv.org While direct computational design studies specifically on Ocrilate derivatives for medical or industrial adhesive applications were not extensively detailed in the search results, the principles of computational design are broadly applicable to the modification and optimization of lead structures like Ocrilate. ntop.compaacademy.comtrimble.com

SAR Analysis Correlating Structure with Biochemical Activity

SAR analysis focuses on establishing a relationship between the chemical structure of a series of compounds and their observed biological or biochemical activity. By systematically altering parts of the Ocrilate molecule and observing the effect on its adhesive properties or interactions with biological tissues, researchers can identify key structural features that contribute to its function. Although specific detailed SAR studies on Ocrilate's adhesive properties were not prominently found, SAR analysis is a fundamental approach in medicinal and materials chemistry to guide the design of improved compounds. mdpi.com This involves correlating structural variations with measured activities to understand the molecular basis of action.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide detailed insights into the three-dimensional structure, dynamics, and interactions of molecules. nih.govuc.pt These computational tools are essential for understanding how Ocrilate interacts with surfaces or biological environments at an atomic level.

Docking Studies of Ocrilate-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like Ocrilate or its derivatives) to a receptor or enzyme. researchgate.netnih.govresearchgate.netnih.gov In the context of Ocrilate, docking studies could be employed to understand potential interactions with enzymes or proteins in biological tissues, which might be relevant to its polymerization on surfaces or its biocompatibility. Docking studies have been widely used to explore the binding mechanisms of various compounds with target proteins. researchgate.netnih.govresearchgate.netnih.gov While no specific studies detailing Ocrilate's docking with particular enzymes were found, this method is a standard approach to investigate molecular interactions at binding sites. researchgate.netnih.govresearchgate.netnih.gov

Molecular Dynamics Simulations of Ocrilate's Conformation

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govarxiv.orgwesleyan.edunih.gov For Ocrilate, MD simulations could provide information about its conformational flexibility, how it behaves in different environments (e.g., in the presence of moisture which triggers polymerization), and its interactions with other molecules or surfaces over time. nih.govarxiv.orgwesleyan.edunih.gov MD simulations are valuable for understanding dynamic processes such as conformational changes and molecular interactions, offering insights that are difficult to obtain through static structural analysis alone. nih.govarxiv.orgwesleyan.edunih.gov While specific MD simulations of Ocrilate were not highlighted in the search results, MD is a powerful tool for studying the behavior of organic molecules and polymers. arxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that seeks to find a statistical relationship between the structural properties (descriptors) of a set of compounds and their biological or chemical activity. nih.govnih.govqsartoolbox.orgjbclinpharm.org QSAR models can be used to predict the activity of new, untested Ocrilate derivatives based on their computed molecular descriptors. nih.govnih.govqsartoolbox.orgjbclinpharm.org This predictive capability is valuable in prioritizing synthesis efforts and reducing the need for extensive experimental testing. nih.govnih.gov QSAR studies involve developing models using statistical methods and molecular descriptors to correlate structure with activity, enabling the prediction of properties for novel compounds. nih.govnih.govqsartoolbox.orgjbclinpharm.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ocrilate | 23167 |

| Acenocoumarol | 2006 |

| Warfarin | 54678486 |

| Chlorophacinone | 2719 |

| RDX | 164089 |

| CL-20 | 9557051 |

| Bisphenol A (BPA) | 6623 |

| Nonylphenol (NP) | 8028 |

| Donepezil | 3152 |

Detailed Research Findings (Illustrative Example based on general computational studies, not specifically Ocrilate)

Similarly, in the study of vitamin K epoxide reductase inhibitors, computational bioisosteric replacement and chemical intuition were used to design novel candidates. biorxiv.org Docking studies were then employed to predict binding properties and understand interactions with the active site of the enzyme, highlighting key residues involved in binding. biorxiv.org These examples demonstrate the types of detailed research findings that computational chemistry can provide for organic molecules.

Interactive Data Tables (Illustrative Example)

Intellectual Property and Academic Research Considerations for Ocrilate

Patent Landscape Analysis from an Academic Perspective

Patent landscape analysis involves a comprehensive examination of patent portfolios within specific technological domains, including chemical compounds. caldwelllaw.comgevers.eu From an academic perspective, analyzing the patent landscape for Ocrilate can provide valuable insights into the existing state of the art, identify key players (such as companies or other universities) holding relevant patents, and reveal potential areas for further innovation or research that are not heavily patented. caldwelllaw.comgevers.eufrontiersin.orgnih.gov This analysis goes beyond simple data collection, transforming information into actionable intelligence about trends and protected areas. gevers.eu Identifying the most active assignees, whether private companies or academic institutions, is a fundamental step in understanding the patent environment. gevers.eu

Academic researchers utilize patent information, which serves as a repository of technical knowledge, to inform their work and build upon prior inventions. frontiersin.orgnih.gov Despite the increasing use of patent documents in academic research, a comprehensive overview of this practice is still evolving. frontiersin.orgnih.gov Patent analytics, including citation network analysis, helps categorize and examine research clusters related to patents, revealing interconnected themes relevant to fundamental patent systems and intellectual property management practices. frontiersin.orgnih.gov

Implications of Intellectual Property for Collaborative Research and Open Science

Intellectual property laws, particularly patent laws, have significant implications for collaborative research involving compounds like Ocrilate. Collaboration is increasingly vital for addressing complex scientific challenges, involving the sharing of information, ideas, and designs. everycrsreport.comlabonline.com.aufalconediting.com However, this sharing can potentially jeopardize the protection of IP assets. labonline.com.au Navigating IP in collaborative research requires clear communication, proactive agreements, and a deep understanding of legal and ethical considerations. falconediting.com

In collaborative settings, especially between universities and industry, determining ownership of newly generated IP can be complex. falconediting.comin-part.com Agreements should clearly define how background IP (pre-existing IP brought to the collaboration) can be used and how foreground IP (new IP created during the collaboration) will be owned and managed. in-part.com While universities often own the resulting IP in university-industry collaborations, they may grant the industry partner licenses for commercialization, while retaining rights for academic research and teaching. in-part.com Co-ownership of patents can also present challenges, as one co-owner may not be able to grant licenses to third parties without the consent of the other co-owners in many jurisdictions. in-part.com

The principles of Open Science, which advocate for the rapid and transparent sharing of knowledge and data, interact with IP rights. ouvrirlascience.frswisscore.orgeuropa.eu While seemingly in tension, IP frameworks, if defined correctly, can support Open Science by regulating the sharing of knowledge and ensuring contributors are acknowledged. ouvrirlascience.frswisscore.orgunesco.org However, the default "all rights reserved" nature of copyright requires proactive consent for open access, and different types of IP can facilitate varying levels of openness. ouvrirlascience.frunesco.org Reconciling IP protection with the goals of Open Science is an ongoing policy challenge, aiming to balance incentivizing discovery with the public interest in accessing knowledge. swisscore.orgunesco.org

Research Exemptions and Academic Use of Patented Technologies

The concept of a "research exemption" or "experimental use exemption" in patent law is particularly relevant for academic researchers working with patented compounds or technologies, including those related to Ocrilate. This exemption, where it exists, permits the use of a patented invention for certain research or experimental purposes without infringing the patent holder's rights. vo.euspruson.comunctad.org

However, the scope and interpretation of the research exemption vary significantly by jurisdiction and can be narrowly defined. vo.euunctad.orglabrigger.comresearchgate.net Historically, there was a belief that academic researchers were largely exempt from patent concerns, but court cases, such as Madey v. Duke University in the US, have clarified that using patented technology as part of a broader research program, particularly if it serves the "legitimate business" of the university (which can include research aimed at educating or increasing knowledge), may not be exempted. labrigger.comresearchgate.net The experimental use defense has been described as "very narrow and strictly limited," generally applying only to uses for amusement, idle curiosity, or strictly philosophical inquiry, not those with any "definite, cognizable, and not insubstantial commercial purposes." labrigger.com

Some countries have codified research exemptions in their patent acts, allowing acts performed for experimental purposes relating to the subject matter of the invention. vo.euspruson.com The purpose of the research can influence whether the exemption applies; for instance, research aimed at gaining new knowledge or testing a principle might be covered, while research primarily for commercialization or obtaining marketing authorization might not. vo.euspruson.com There is often difficulty in delineating between commercial and non-commercial research, blurring the line for the application of the exemption. unctad.org

Despite the legal complexities and limitations of the research exemption, some argue that pursuing legal action against individual academic researchers for patent infringement might be unlikely due to the minimal potential for damages. researchgate.net Nevertheless, it is generally advisable for researchers to seek permission from patent owners to avoid legal risks, even for bona fide non-commercial research. researchgate.net Strengthening and broadly interpreting existing research and experimentation exceptions has been recommended to support the free non-commercial use of knowledge disclosed in patents by researchers. allea.org

Emerging Research Avenues and Future Directions in Fundamental Ocrilate Science

Novel Biochemical Targets and Unexplored Mechanistic Pathways

The primary mechanism of Ocrilate is its rapid anionic polymerization upon contact with moisture, forming a solid polymer that mechanically holds tissues together. patsnap.com However, research into poly(alkyl cyanoacrylate) (PACA) nanoparticles, including those made from poly(octyl cyanoacrylate) (POCA), is revealing deeper cellular interactions that suggest more specific biochemical targets and pathways.

Cellular Uptake and Intracellular Fate: Fundamental research has demonstrated that PACA nanoparticles, including POCA, are internalized by cells. nih.gov The primary mechanism for this is believed to be endocytosis. nih.gov Once inside the cell, the nanoparticles are subject to degradation. The degradation of the polymer backbone occurs through surface erosion, a process that can be catalyzed by cellular enzymes like esterases. nih.gov This intracellular breakdown releases the constituent alcohol (octanol) and poly(cyanoacrylic acid). nih.gov The rate of this degradation is a critical factor, with longer alkyl chains like that of Ocrilate leading to a slower degradation process compared to shorter-chain cyanoacrylates. nih.gov

Impact on Cellular Pathways and Protein Expression: Proteomic studies on cancer cell lines exposed to POCA nanoparticles loaded with the chemotherapy drug cabazitaxel have shown specific alterations in cellular protein profiles. These studies revealed that the nanoparticles led to a decrease in proteins associated with focal adhesion and cellular stress fibers. tandfonline.comresearchgate.net Furthermore, investigations into the effects of different PACA nanoparticles on autophagy—the cellular process of degrading and recycling cellular components—have uncovered distinct mechanisms. POCA nanoparticles were found to block the degradation of autophagic cargo, leading to an accumulation of the autophagosome marker LC3-II. scispace.com This suggests an interaction with the lysosomal degradation pathway.

A hypothesized antimicrobial mechanism for Ocrilate has also been proposed, suggesting an interaction beyond simple barrier formation. It is believed that an electromagnetic interaction occurs between the negatively charged Ocrilate polymer and the positively charged bacterial capsule, leading to destabilization and death of the bacterium. nih.gov

These findings point towards novel biochemical targets within pathways of cellular adhesion, cytoskeletal organization, and intracellular degradation. Unexplored pathways may include the specific enzymatic processes involved in Ocrilate degradation and the downstream signaling consequences of its breakdown products, formaldehyde (B43269) and cyanoacetate. nih.gov

Integration of Ocrilate Research with Systems Biology Approaches

The advent of high-throughput "omics" technologies provides an opportunity to integrate Ocrilate research with systems biology. This approach allows for a holistic understanding of the cellular response to Ocrilate exposure, moving beyond single-endpoint analyses.

Transcriptomics and Proteomics: Systems-level analysis has begun to map the cellular responses to PACA nanoparticles. Transcriptomic studies on organisms exposed to cyanoacrylate nanoparticles have revealed upregulation of genes involved in antioxidant responses, such as glutathione peroxidase and superoxide dismutase, indicating an induction of oxidative stress. elsevierpure.com Proteomics research on cancer cells treated with POCA nanoparticles has identified changes in the expression and phosphorylation of proteins within the SRC-pathway, which is a critical signaling pathway involved in cell growth and adhesion. tandfonline.com

The integration of these datasets can create comprehensive models of Ocrilate's cellular impact. For instance, combining proteomic data showing effects on focal adhesion proteins with transcriptomic data could elucidate the signaling pathways that are transcriptionally regulated in response to Ocrilate-induced changes at the cell membrane. The formation of a "protein corona"—a layer of proteins that adsorbs to the surface of nanoparticles upon entering a biological environment—is a key area of study that inherently requires a systems-level approach to identify the complex mixture of adsorbed proteins and predict the biological response. ntnu.no

Future systems biology research could involve computational modeling to simulate the intracellular degradation of Ocrilate nanoparticles and the subsequent local concentration and effects of its byproducts. Such models could predict off-target effects and help in the rational design of Ocrilate-based nanomaterials with specific biological activities.

Advancements in Research Methodologies for Ocrilate Characterization

Progress in understanding the fundamental science of Ocrilate is intrinsically linked to the development of advanced research methodologies for its characterization, both in its monomeric and polymeric forms.

In Situ Polymerization Analysis: Studying the rapid polymerization of Ocrilate at the site of action is crucial for understanding its adhesive properties and interaction with biological surfaces. Raman spectroscopy has emerged as a powerful, non-invasive technique for characterizing the kinetics of cyanoacrylate polymerization in real-time. mdpi.com This method can track the conversion of the monomer's C=C double bond, providing essential data on the speed and extent of the reaction under various conditions, which conventional methods that rely on observing morphological changes cannot offer. mdpi.com

Advanced Cytotoxicity and Biocompatibility Assays: Beyond standard cell viability assays like the MTT test, uni-goettingen.de high-throughput screening methods are being employed to assess the cytotoxicity of PACA nanoparticles across a wide range of cell lines. nih.gov These studies have revealed that the cellular response to Ocrilate is highly dependent on the cell type and the specific assay used. nih.gov Research has also highlighted that nanoparticles with intermediate degradation rates may exhibit lower toxicity than those that degrade either very quickly or very slowly. nih.gov

Characterization of Nanoparticle Formulations: For Ocrilate-based nanoparticles, a suite of advanced techniques is used for characterization. This includes methods to determine particle size, zeta potential, molecular weight, and hydrophobicity. tandfonline.com Techniques such as differential scanning calorimetry (DSC) are used to verify the copolymer structure in nanoparticle formulations. tandfonline.com

The table below summarizes some of the research methodologies used for Ocrilate characterization.

| Methodology | Application | Key Findings/Capabilities |

| Raman Spectroscopy | Real-time analysis of polymerization kinetics | Non-invasive tracking of chemical bond changes; determines polymerization speed and phases. mdpi.com |

| Mass Spectrometry-based Proteomics | Identification of protein expression changes in cells | Revealed downregulation of focal adhesion proteins and alterations in SRC-pathway signaling by POCA nanoparticles. tandfonline.comresearchgate.net |

| Next-Generation Sequencing (Transcriptomics) | Analysis of gene expression changes | Identified upregulation of oxidative stress response genes upon exposure to cyanoacrylate nanoparticles. elsevierpure.com |

| High-Throughput Cytotoxicity Screening | Evaluation of toxicity across multiple cell lines | Showed cell line-dependent toxicity and that intermediate degradation rates can be less toxic. nih.gov |

| Flow Cytometry & Confocal Microscopy | Study of cellular uptake and intracellular trafficking | Confirmed endocytosis as a primary uptake mechanism for PACA nanoparticles. nih.gov |

Potential Roles of Ocrilate as a Scientific Tool in Fundamental Biological Research

Beyond its clinical applications, the unique properties of Ocrilate position it as a valuable tool for fundamental biological research. Its ability to form stable polymers and nanoparticles with tunable properties opens up several avenues for laboratory applications.

Drug Delivery Systems Research: Ocrilate is a key component in the formulation of PACA nanoparticles, which are extensively studied as drug delivery vehicles. researchgate.net These nanoparticles can encapsulate a wide variety of therapeutic agents, from small molecule drugs to larger biologics. researchgate.net The ability to modify the degradation rate by copolymerizing Ocrilate (a slower degrading monomer) with shorter-chain cyanoacrylates like n-butyl cyanoacrylate (a faster degrading monomer) allows researchers to create nanoparticles with controlled drug release profiles. tandfonline.com This makes POCA-containing nanoparticles a versatile platform for studying drug targeting, cellular uptake, and intracellular drug release mechanisms. nih.govtandfonline.com

Tissue Engineering and 3D Cell Culture: The biocompatibility and adhesive nature of Ocrilate suggest its potential use as a component in scaffolds for tissue engineering. taylorandfrancis.comrbcp.org.br While not a traditional hydrogel for 3D cell culture, its ability to polymerize in situ could be exploited to create defined microenvironments for cells or to adhere engineered tissues to substrates. Hydrogels, in general, are crucial for creating 3D cell culture systems that mimic the natural extracellular matrix, and synthetic polymers are often used in their formulation. The flexibility and biocompatibility of Ocrilate could be advantageous in creating such biomimetic structures. nih.gov

Immobilization of Biological Samples: The rapid and strong adhesion of Ocrilate makes it suitable for immobilizing tissues or cells for certain types of analysis. For example, cyanoacrylate adhesives have been used to temporarily hold nematodes on glass slides for patch clamp neuron recording, a technique that requires extreme stability of the biological sample.

Q & A

Basic Research Questions

Q. How should a research question on Ocrilate be structured to ensure methodological clarity and alignment with experimental objectives?

- Methodological Framework : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) adapted for chemical research. For example:

- Population: Ocrilate’s molecular interactions.

- Intervention: Synthesis under varying catalytic conditions.

- Comparison: Yield/efficiency vs. alternative methods.

- Outcome: Optimization of reaction parameters.

- Time: Short-term stability assessment.

Ensure specificity to avoid overgeneralization (e.g., "How does solvent polarity affect Ocrilate’s crystallization kinetics?" vs. "How is Ocrilate synthesized?") .

Q. What strategies are effective for conducting a literature review on Ocrilate’s physicochemical properties?

- Stepwise Approach :

Use Boolean operators (AND/OR/NOT) in databases like Web of Science to filter studies by synthesis methods, spectral data, or applications.

Prioritize peer-reviewed journals with high impact factors in organic chemistry.

Cross-reference citations to identify foundational studies and recent advancements (e.g., catalytic mechanisms, spectroscopic characterization) .

Q. Which experimental parameters are critical when designing Ocrilate synthesis protocols?

- Key Variables :

- Catalyst type : Homogeneous vs. heterogeneous catalysts (e.g., palladium vs. enzyme-based).

- Temperature/pH : Effects on reaction rate and byproduct formation.

- Solvent selection : Polarity and proticity’s impact on yield.

Include controls (e.g., catalyst-free reactions) and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in Ocrilate’s spectral characterization (e.g., NMR vs. X-ray crystallography) be resolved?

- Analytical Reconciliation :

Cross-validate using complementary techniques (e.g., mass spectrometry for molecular weight confirmation).

Assess sample purity via HPLC and elemental analysis.

Replicate experiments under identical conditions to rule out instrumental variability.

Document discrepancies in supplementary materials to guide future studies .

Q. What statistical methods are appropriate for analyzing non-linear relationships in Ocrilate’s bioactivity data?

- Advanced Techniques :

- Multivariate regression to isolate variables (e.g., concentration, exposure time).

- Principal Component Analysis (PCA) for high-dimensional datasets.

- Bayesian modeling to quantify uncertainty in dose-response curves.

Use software tools like R or Python’s SciPy for robust statistical validation .

Q. How can reproducibility challenges in Ocrilate’s large-scale synthesis be addressed?

- Troubleshooting Framework :

Identify critical process parameters (CPPs) via Design of Experiments (DoE).

Optimize stirring rate, heat transfer, and reagent addition protocols.

Compare lab-scale vs. pilot-scale yields using scaling laws (e.g., geometric similarity).

Publish detailed protocols, including raw data and failure cases, to enhance transparency .

Q. What interdisciplinary approaches are effective for studying Ocrilate’s environmental fate?

- Integrated Methodology :

- Computational modeling (e.g., DFT for degradation pathways).

- Ecotoxicology assays (e.g., Daphnia magna bioassays).

- Field sampling paired with LC-MS quantification.

Collaborate with environmental chemists and toxicologists to validate hypotheses .

Data Presentation and Validation

Q. How should conflicting results in Ocrilate’s thermal stability studies be reported?

- Transparency Guidelines :

- Tabulate raw data (e.g., DSC thermograms, TGA curves) with error margins.

- Discuss potential sources of divergence (e.g., heating rate differences, sample preparation).

- Propose follow-up experiments (e.g., in-situ XRD under thermal stress).

Cite prior studies to contextualize findings and highlight knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.